

A Technical Guide to the Physical Characteristics of FMOC-DL-2-Pyridylalanine Powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FMOC-DL-2-pyridylalanine**

Cat. No.: **B1308109**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical characteristics of **FMOC-DL-2-pyridylalanine** powder, a key building block in modern peptide synthesis. The information presented herein is intended to support researchers and professionals in the effective handling, characterization, and application of this compound in drug discovery and development.

Core Physical and Chemical Properties

FMOC-DL-2-pyridylalanine is a derivative of the non-proteinogenic amino acid DL-2-pyridylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus. This modification renders it suitable for use in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone of synthetic peptide chemistry.

Data Presentation: Physical Characteristics

The following table summarizes the key physical and chemical properties of **FMOC-DL-2-pyridylalanine**. It is important to note that while the focus of this guide is the DL-racemic mixture, some reported values are specific to the individual D or L enantiomers due to their prevalence in commercially available sources.

Property	Value	Notes
Appearance	White to off-white or slightly yellow powder; crystalline solid.	
Molecular Formula	<chem>C23H20N2O4</chem>	
Molecular Weight	388.42 g/mol	
Melting Point	151 - 154.5 °C	This range encompasses values reported for the D- and L-enantiomers. The melting point of the DL-racemic mixture may vary.
Solubility	Soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). Insoluble in water.	The pyridyl group may impart slight differences in solubility compared to other Fmoc-amino acids.
CAS Number	D-enantiomer: 185379-39-9L-enantiomer: 185379-40-2	A specific CAS number for the DL-racemic mixture is not consistently reported.

Experimental Protocols

Accurate determination of the physical properties of **FMOC-DL-2-pyridylalanine** is crucial for its effective use. The following sections detail the standard experimental methodologies for characterizing its melting point and solubility.

Melting Point Determination: Capillary Method

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.^[1]

Objective: To determine the temperature range over which the **FMOC-DL-2-pyridylalanine** powder transitions from a solid to a liquid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **FMOC-DL-2-pyridylalanine** powder is completely dry. If necessary, dry the sample in a desiccator. Gently grind the crystalline powder into a fine, uniform powder using a mortar and pestle.[2]
- Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of powder will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat this process until a packed column of 2-3 mm in height is achieved at the bottom of the tube.[3]
- Measurement:
 - Place the loaded capillary tube into the sample holder of the melting point apparatus.
 - If the approximate melting point is known, set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.[3]
 - Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
 - Observe the sample through the magnifying lens.
 - Record the temperature at which the first droplet of liquid appears (the onset of melting).
 - Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).
 - The recorded range between these two temperatures is the melting point range of the sample.

- Purity Assessment: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound. A broad melting point range suggests the presence of impurities.

Qualitative Solubility Assessment

This protocol outlines a systematic approach to determining the solubility of **FMOC-DL-2-pyridylalanine** in various solvents, which can provide insights into its polarity and potential interactions.

Objective: To qualitatively assess the solubility of **FMOC-DL-2-pyridylalanine** in water and common organic solvents.

Apparatus:

- Small test tubes
- Vortex mixer or stirring rods
- Spatula
- Measuring cylinders or pipettes

Solvents:

- Deionized water
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Methanol
- Acetonitrile

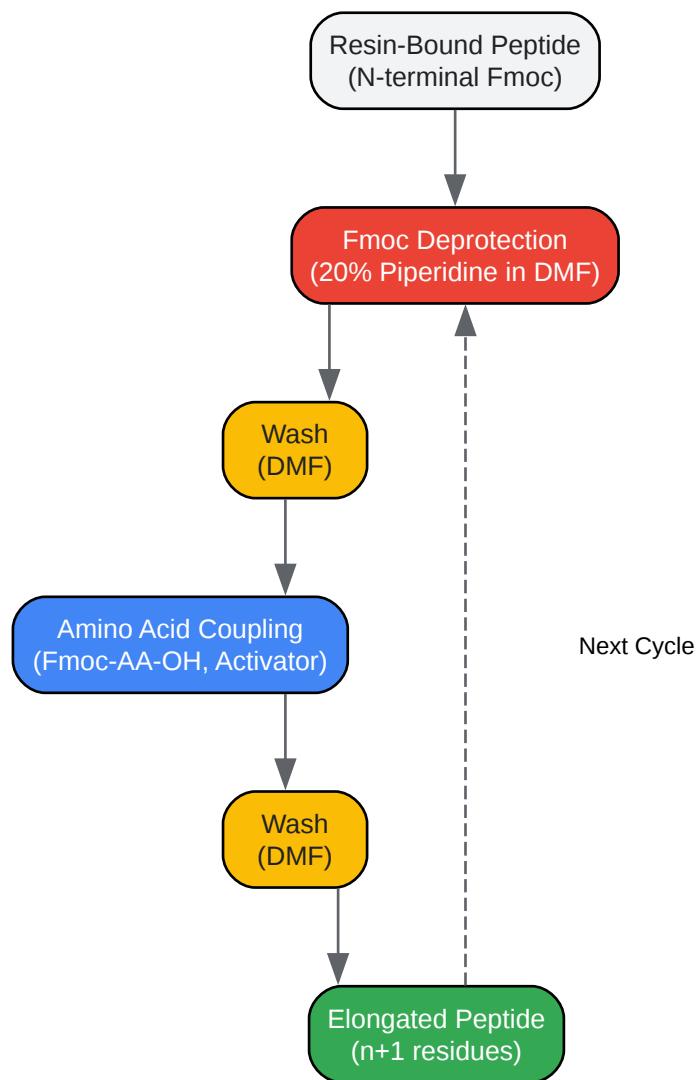
Procedure:

- **Sample Preparation:** Weigh approximately 10-20 mg of **FMOC-DL-2-pyridylalanine** powder for each solvent to be tested.

- Solvent Addition:
 - Place the weighed sample into a clean, dry test tube.
 - Add 1 mL of the selected solvent to the test tube.
- Mixing: Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for at least 30-60 seconds.[4][5]
- Observation:
 - Visually inspect the solution.
 - Soluble: The solid completely dissolves, and the resulting solution is clear.
 - Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
 - Insoluble: The solid does not appear to dissolve, and the powder remains suspended or settles at the bottom of the test tube.
- Recording Results: Record the solubility of **FMOC-DL-2-pyridylalanine** in each of the tested solvents.

Mandatory Visualizations

Experimental Workflow: Melting Point Determination



[Click to download full resolution via product page](#)

Caption: Workflow for determining the melting point of a solid sample using the capillary method.

Logical Relationship: Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

FMOC-DL-2-pyridylalanine is primarily used as a monomer in the iterative process of Fmoc-SPPS. The following diagram illustrates the key steps in a single cycle of peptide chain elongation.[6][7][8]

[Click to download full resolution via product page](#)

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis (SPPS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. westlab.com [westlab.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. jk-sci.com [jk-sci.com]
- 4. csub.edu [csub.edu]
- 5. chem.ws [chem.ws]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Physical Characteristics of FMOC-DL-2-Pyridylalanine Powder]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1308109#physical-characteristics-of-fmoc-dl-2-pyridylalanine-powder>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com